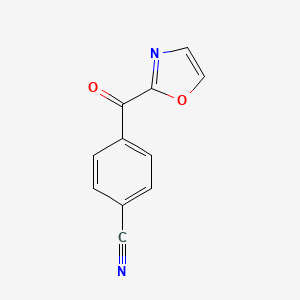

2-(4-Cyanobenzoyl)oxazole

Descripción

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Synthesis

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, serves as a foundational structure in a vast array of organic molecules. wikipedia.orgtandfonline.com The unique electronic properties of the oxazole ring make it a versatile building block in modern chemical synthesis. semanticscholar.org Its structure, featuring sp2 hybridized atoms and six non-bonding electrons, contributes to its aromaticity, though it is less aromatic than its sulfur-containing counterpart, thiazole. wikipedia.orgsemanticscholar.org

The synthesis of oxazole derivatives has been a subject of extensive research, leading to the development of numerous methodologies. e-bookshelf.de Classical methods like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, remain relevant. wikipedia.org More contemporary approaches focus on efficiency and sustainability, employing techniques such as copper-catalyzed oxidative cyclization of enamides, metal-free annulation of alkynes and nitriles, and visible-light photocatalysis. organic-chemistry.org These advanced methods allow for the creation of polysubstituted oxazoles with high regioselectivity and yield, expanding the accessible chemical space for drug discovery and materials science. researchgate.netrsc.org The van Leusen oxazole synthesis, utilizing tosylmethylisocyanides (TosMICs), is another key strategy for preparing oxazole-based compounds. nih.gov

Significance of the Oxazole Moiety in Biologically Active Compounds

The oxazole ring is a prominent feature in a wide range of biologically active natural products and synthetic compounds. tandfonline.comd-nb.info Its presence is often crucial for the pharmacological activity of these molecules, which can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. iajps.comresearchgate.net The nitrogen and oxygen atoms within the oxazole ring can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors. tandfonline.comnih.gov

Many natural products isolated from marine organisms and microorganisms contain the oxazole moiety. tandfonline.commdpi.com These compounds have demonstrated a broad spectrum of biological activities, highlighting the importance of the oxazole scaffold in medicinal chemistry. d-nb.infomdpi.com Furthermore, the oxazole framework is a key component in several clinically used drugs. iajps.comresearchgate.net The structural versatility of oxazole derivatives allows for fine-tuning of their biological profiles, making them attractive candidates for the development of new therapeutic agents. researchgate.netnih.gov

Positioning of 2-(4-Cyanobenzoyl)oxazole within Modern Oxazole Chemistry

This compound is a specific derivative that embodies the key features of oxazole chemistry. Its structure consists of an oxazole ring substituted at the 2-position with a 4-cyanobenzoyl group. This particular arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule. The electron-withdrawing nature of the cyanobenzoyl group influences the electronic distribution within the oxazole ring, affecting its reactivity in various chemical transformations.

The synthesis of this compound and its analogs can be achieved through established oxazole synthesis methodologies, potentially with modifications to accommodate the specific substituents. The presence of the cyano and carbonyl groups provides handles for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Research Landscape and Potential of this compound as a Core Structure

The research landscape for oxazole-containing compounds is vast and continues to expand. Given the established biological significance of the oxazole moiety, this compound presents itself as a promising core structure for the development of novel bioactive molecules. The cyanobenzoyl substituent is a feature found in various pharmacologically active compounds, and its combination with the oxazole ring could lead to synergistic effects or novel biological activities.

For instance, derivatives of a similar compound, 2-(3-Cyanobenzoyl)oxazole, have been investigated for their potential as anticancer agents through the inhibition of the Stat3 protein. Additionally, related structures have shown promise as COX-2 inhibitors for anti-inflammatory applications. The core structure of this compound can serve as a scaffold for the design and synthesis of new chemical entities targeting a range of biological pathways. Its potential applications could span medicinal chemistry, materials science, and chemical biology, making it a valuable subject for further scientific inquiry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H6N2O2 |

| PubChem CID | 24723649 nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,3-oxazole-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSOFFYLWJRGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642085 | |

| Record name | 4-(1,3-Oxazole-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-91-6 | |

| Record name | 4-(1,3-Oxazole-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Cyanobenzoyl Oxazole and Analogous Benzoyloxazoles

Strategies for Oxazole (B20620) Ring Formation with Benzoyl Substituents

The formation of the oxazole ring substituted with a benzoyl group can be achieved through several strategic disconnections of the target molecule. Key approaches involve forming the C-O and C-N bonds of the heterocycle through intramolecular cyclization of a linear precursor or through convergent multi-component reactions.

Cyclodehydration reactions are foundational in oxazole synthesis, involving the intramolecular removal of a water molecule from a suitable acyclic precursor to form the aromatic ring. The Robinson-Gabriel synthesis is a classic example, utilizing the cyclization and dehydration of α-acylamino ketones under the action of dehydrating agents like sulfuric acid or phosphorus pentoxide. acs.orgpharmaguideline.com

Modern variations of this approach employ milder reagents to improve substrate scope and functional group compatibility. A highly efficient two-step protocol involves the side-chain oxidation of β-hydroxy amides to the corresponding β-keto amides, which then undergo cyclodehydration. The Dess-Martin periodinane is a favored oxidant for the first step due to its mildness and high efficiency. The subsequent cyclodehydration can be accomplished using reagents such as triphenylphosphine/iodine, which avoids the harsh acidic conditions of traditional methods. datapdf.com This method provides versatile access to highly functionalized oxazoles. datapdf.com

| Precursor | Oxidation Reagent | Cyclodehydration Reagent | Product | Yield (%) |

| N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)benzamide | Dess-Martin periodinane | PPh₃, I₂, Et₃N | 2,5-diphenyl-4-isopropyloxazole | 89 |

| N-(1-hydroxy-1,3-diphenylpropan-2-yl)acetamide | Dess-Martin periodinane | PPh₃, I₂, Et₃N | 2-methyl-5-phenyl-4-benzyloxazole | 85 |

| N-(1-hydroxy-1-(naphthalen-2-yl)propan-2-yl)benzamide | Dess-Martin periodinane | PPh₃, I₂, Et₃N | 2-phenyl-4-methyl-5-(naphthalen-2-yl)oxazole | 92 |

This table presents representative data on the two-step oxidation/cyclodehydration synthesis of substituted oxazoles. datapdf.com

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles, by enabling novel bond formations under mild conditions with high selectivity. Catalysts based on copper, palladium, and gold are particularly prominent in these methodologies.

Copper catalysts are effective in promoting the synthesis of oxazoles through various pathways. One notable method involves the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate, to yield 2,4-disubstituted oxazoles. organic-chemistry.org Another powerful strategy is the copper-catalyzed aerobic oxidative dehydrogenative annulation, which brings together amines, alkynes, and molecular oxygen (O₂) to construct trisubstituted oxazoles. acs.org This transformation is highly atom-economical and proceeds via dioxygen activation and oxidative C-H bond functionalization. acs.org Copper-catalyzed cyclization of enamides via vinylic C-H bond functionalization also provides a direct route to 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

| Amine | Alkyne | Catalyst / Oxidant | Product | Yield (%) |

| Benzylamine | Phenylacetylene | Cu(OAc)₂ / O₂ | 2,5-diphenyl-4-methyloxazole | 85 |

| 4-Methoxybenzylamine | 1-octyne | Cu(OAc)₂ / O₂ | 2-(4-methoxyphenyl)-5-hexyl-4-methyloxazole | 72 |

| Aniline | 4-ethynyltoluene | Cu(OAc)₂ / O₂ | 2-phenyl-5-(p-tolyl)-4-phenyloxazole | 78 |

This table illustrates the scope of the copper-catalyzed aerobic oxidative annulation for synthesizing trisubstituted oxazoles. acs.org

Palladium catalysis offers a powerful tool for C-H bond functionalization, enabling the direct synthesis of oxazoles from simple starting materials. A highly efficient method for synthesizing substituted oxazoles involves a palladium-catalyzed reaction between amides and ketones. organic-chemistry.org This process proceeds through sequential C-N and C-O bond formations in a single step, utilizing a palladium acetate (B1210297) catalyst, K₂S₂O₈ as an oxidant, and CuBr₂ as a promoter. organic-chemistry.org This approach avoids the need for pre-functionalized substrates and offers a broad substrate scope, tolerating various functional groups on both the amide and ketone components. organic-chemistry.org

Furthermore, palladium catalysts are instrumental in the direct arylation of the pre-formed oxazole ring at either the C-2 or C-5 position. nih.govacs.org By carefully selecting the phosphine (B1218219) ligand and solvent, high regioselectivity can be achieved, providing a modular route to complex oxazoles from aryl halides or triflates. nih.govacs.orgbeilstein-journals.org

| Amide | Ketone | Catalyst / Oxidant | Product | Yield (%) |

| Benzamide | Acetophenone | Pd(OAc)₂ / K₂S₂O₈ | 2,5-diphenyloxazole | 86 |

| 4-Cyanobenzamide | Propiophenone | Pd(OAc)₂ / K₂S₂O₈ | 2-(4-cyanophenyl)-5-phenyl-4-methyloxazole | 75 |

| Nicotinamide | 1-(4-chlorophenyl)ethan-1-one | Pd(OAc)₂ / K₂S₂O₈ | 5-(4-chlorophenyl)-2-(pyridin-3-yl)oxazole | 68 |

This table shows examples of oxazole synthesis via palladium-catalyzed coupling of amides and ketones. organic-chemistry.org

Gold catalysts exhibit unique reactivity, particularly in the activation of alkynes. An efficient synthesis of 2,5-disubstituted oxazoles is achieved through a gold-catalyzed intermolecular [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an N-oxide oxidant. organic-chemistry.orgacs.org This reaction proceeds through the formation of an α-oxo gold carbene intermediate, which is then trapped by the nitrile. acs.org This methodology is notable for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance, replacing the use of hazardous α-diazoketones with stable and readily available alkynes. organic-chemistry.org For the synthesis of 2-(4-Cyanobenzoyl)oxazole, this route is conceptually attractive, as 4-cyanobenzonitrile could potentially serve as the nitrile component.

| Alkyne | Nitrile | Catalyst / Oxidant | Product | Yield (%) |

| Phenylacetylene | Acetonitrile (B52724) | Au(PPh₃)NTf₂ / 8-Methylquinoline N-oxide | 2-methyl-5-phenyloxazole | 94 |

| 1-Octyne | Benzonitrile | Au(PPh₃)NTf₂ / 8-Methylquinoline N-oxide | 2-phenyl-5-hexyloxazole | 85 |

| 4-Ethynyltoluene | Acetonitrile | Au(PPh₃)NTf₂ / 8-Methylquinoline N-oxide | 2-methyl-5-(p-tolyl)oxazole | 92 |

This table demonstrates the versatility of the gold-catalyzed [2+2+1] synthesis of 2,5-disubstituted oxazoles. organic-chemistry.orgacs.org

The development of metal-free synthetic methods is a central goal in green chemistry. For oxazole synthesis, several organocatalytic and metal-free strategies have emerged. One prominent approach involves the intramolecular oxidative cyclization of enamides mediated by the hypervalent iodine(III) reagent phenyliodine diacetate (PIDA). organic-chemistry.org This method provides a broad range of functionalized oxazoles in good yields without the need for transition metals. organic-chemistry.org

Another important metal-free route is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. mdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism and is a widely used method for preparing 5-substituted oxazoles. mdpi.com

This table provides examples of the PIDA-mediated metal-free synthesis of oxazoles from enamides. organic-chemistry.org

Photoredox-Cocatalyzed Oxidative Cyclizations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and sustainable reaction conditions. This methodology can be applied to the synthesis of oxazole derivatives through oxidative cyclization pathways. In a general approach, a photocatalyst, upon excitation by visible light, can initiate single-electron transfer (SET) processes that generate radical intermediates, leading to C–O and C=N bond formation to construct the oxazole ring.

One such strategy involves the CO₂/photoredox cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. researchgate.net This method avoids the use of transition-metal catalysts and harsh peroxides, making it a more sustainable approach. researchgate.net While not specifically detailed for this compound, this protocol demonstrates a viable pathway for synthesizing polysubstituted oxazoles under mild conditions, featuring broad substrate scope and good functional group tolerance. researchgate.net The oxygen atom incorporated into the oxazole ring originates from molecular oxygen, highlighting the green credentials of this method. researchgate.net

Hypervalent Iodine-Mediated Oxidative Cyclizations

Hypervalent iodine (HVI) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are highly effective mediators for the oxidative cyclization of various substrates to form heterocyclic compounds. These reagents are valued for their low toxicity, high stability, and transition-metal-like reactivity, offering a metal-free approach to oxazole synthesis. scientificupdate.com

HVI-mediated reactions can promote the intramolecular cyclization of precursors like N-propargyl amides or enamides to form the oxazole core. The mechanism typically involves the activation of a substrate by the HVI reagent, followed by an intramolecular nucleophilic attack and subsequent elimination to yield the aromatic oxazole ring. For instance, HVI reagents can facilitate the annulation of amidines, which can be formed in situ from anilines and aldehydes, to generate benzimidazoles, a process analogous to benzoyloxazole formation. nih.govrsc.org This approach demonstrates the power of HVI reagents in C-H amination and annulation tandem reactions. rsc.org

The general utility of HVI reagents in promoting intramolecular halocyclization of alkenes further underscores their importance in synthesizing a wide range of cyclic scaffolds under mild, one-pot conditions. nih.gov

Precursor Chemistry for the 4-Cyanobenzoyl Moiety

The synthesis of this compound is critically dependent on the efficient incorporation of the 4-cyanobenzoyl group. This is typically achieved by using a pre-functionalized starting material.

Utilization of 4-Cyanobenzoyl Chloride in Acylation Reactions

4-Cyanobenzoyl chloride is a versatile and highly reactive synthetic intermediate used for introducing the 4-cyanobenzoyl moiety. google.com It is an acyl chloride consisting of a benzoyl chloride structure where the hydrogen at the para-position is substituted by a cyano group. nih.gov This bifunctionality allows for orthogonal synthesis strategies, taking advantage of the differing reactivity of the nitrile and the acyl chloride groups. google.com

In the context of oxazole synthesis, 4-cyanobenzoyl chloride serves as a potent acylating agent. It can be used in classical syntheses like the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com By using 4-cyanobenzoyl chloride to acylate an aminoketone, the 4-cyanobenzoyl group is directly installed at the 2-position of the resulting oxazole. The high reactivity of the acyl chloride ensures efficient acylation of amines and alcohols to form the necessary amide precursors for cyclization. 4-Cyanobenzoyl chloride has been successfully employed in the synthesis of various other heteroaromatic compounds, such as isoxazoles and 1,2,4-oxadiazoles, demonstrating its broad utility. chemdad.comsigmaaldrich.com

Introduction of the Cyano Group in Oxazole Synthesis

The most direct method for introducing the cyano group into the target molecule is to begin with a precursor that already contains this functionality. The use of 4-cyanobenzoic acid or its more reactive derivative, 4-cyanobenzoyl chloride, is the premier strategy. google.com The synthesis then proceeds by building the oxazole ring onto this cyanobenzoyl-containing starting material. For example, 4-cyanobenzoic acid can be reacted with an isocyanoacetate in the presence of a triflylpyridinium reagent to form the 2-(4-cyanophenyl)oxazole derivative directly. nih.gov

An alternative, though less direct for this specific target, is the Fischer oxazole synthesis, which constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org While this method fundamentally involves a cyano-containing precursor, it typically places substituents from the aldehyde and cyanohydrin at the 2- and 5-positions of the oxazole ring, respectively. wikipedia.org Therefore, to synthesize this compound via this route, one would need to start with 4-cyanobenzaldehyde, which would incorporate the 4-cyanophenyl group at the 2-position.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. Microwave-assisted synthesis represents a significant advancement in this area.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. youtube.com This technique has been successfully applied to the synthesis of benzoxazoles and related derivatives, which are structurally analogous to 2-benzoyl-substituted oxazoles. researchgate.neteurekaselect.com

The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with aldehydes or carboxylic acids. eurekaselect.com Under microwave irradiation, these reactions can often be completed in minutes rather than hours, frequently under solvent-free conditions or in green solvents like water. youtube.comresearchgate.net For example, the cyclization of 2-aminophenols and benzaldehydes can be efficiently catalyzed by deep eutectic solvents (DES) under microwave irradiation, providing 2-arylbenzoxazoles in excellent yields. mdpi.com The rapid and uniform heating provided by microwaves facilitates efficient energy transfer, leading to cleaner reactions and simpler work-up procedures. youtube.comasianpubs.org

Below is a table summarizing representative conditions for microwave-assisted synthesis of analogous benzoxazole (B165842) derivatives.

| Starting Materials | Catalyst/Reagent | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) |

| 2-Aminophenol, Benzaldehyde | [CholineCl][Oxalic Acid] | Solvent-free | 300 W | 15 | 95 |

| 2-Aminophenol, Benzoic Acid | PPA/SiO₂ | Solvent-free | 160 W | 2 | 92 |

| 2-Aminophenol, Benzaldehyde | KCN | DMF | 150 °C | 10 | 90 |

| o-Aminophenol, Aromatic Aldehydes | CAN | Acetonitrile | 150 °C | 2-5 | 85-95 |

This table is a compilation of data from sources discussing analogous benzoxazole synthesis and is intended to be illustrative of the technique's efficiency. researchgate.netmdpi.com

One-Pot Synthesis and Tandem Reaction Sequences

A notable tandem strategy for synthesizing substituted oxazoles involves a Brønsted acid-catalyzed propargylation/cycloisomerization sequence. organic-chemistry.org In this process, propargylic alcohols react with amides using a catalyst like p-toluenesulfonic acid monohydrate (PTSA). organic-chemistry.org The reaction proceeds through an initial nucleophilic substitution followed by a cyclization step, yielding the oxazole ring in a single, efficient operation with water as the only byproduct. organic-chemistry.org This method is versatile, tolerating a range of functional groups on both the alcohol and amide partners. organic-chemistry.org

Another effective one-pot method involves the reaction of benzoin, various carboxylic acids, and ammonium (B1175870) acetate in the presence of a copper catalyst in an aqueous solvent. This approach is particularly effective for aromatic acids, especially those bearing electron-donating groups, which tend to react faster and produce higher yields. jsynthchem.com The use of a heterogeneous catalyst and water as a solvent aligns with the principles of green chemistry, and the product can often be isolated simply by filtration after the addition of water to the reaction mixture. jsynthchem.com

Below is a table summarizing the results of a Brønsted acid-catalyzed tandem reaction for oxazole synthesis.

| Propargylic Alcohol | Amide | Catalyst | Solvent | Yield (%) | Time (h) |

| 1-phenylprop-2-yn-1-ol | Benzamide | PTSA | Toluene | 90% | 0.8 |

| 1-(4-bromophenyl)prop-2-yn-1-ol | Benzamide | PTSA | Toluene | 84% | 1.0 |

| 1-(p-tolyl)prop-2-yn-1-ol | 4-methoxybenzamide | PTSA | Toluene | 88% | 0.8 |

| 1-phenylprop-2-yn-1-ol | Acetamide | PTSA | Toluene | 75% | 1.5 |

This data is illustrative of the tandem propargylation/cycloisomerization methodology. organic-chemistry.org

Suzuki-Miyaura Coupling in Oxazole Functionalization

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide or triflate. nih.govmanchester.ac.uk This reaction is fundamental to modern synthetic chemistry due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids.

In the context of benzoyloxazole synthesis, the Suzuki-Miyaura coupling is primarily used to introduce aryl or heteroaryl groups at specific positions on the oxazole ring. ignited.in For instance, a pre-formed oxazole core bearing a halogen (like chlorine or bromine) or a triflate group at the 2- or 4-position can be coupled with an arylboronic acid, such as 4-cyanophenylboronic acid, to install the desired benzoyl precursor substituent. nih.govignited.in Microwave-assisted protocols have been shown to accelerate these coupling reactions significantly, leading to good or excellent yields in a fraction of the time required by conventional heating. nih.govmanchester.ac.uk This methodology has also been extended to create more complex structures, such as homo- and heterodimeric linked dioxazoles. manchester.ac.ukignited.in

The regioselectivity of the reaction is a key advantage; for example, on a 2,4-dihalooxazole, the Suzuki-Miyaura coupling can be performed selectively at one position, leaving the other halogen intact for subsequent transformations, such as a Stille coupling. ignited.inresearchgate.net

The table below provides examples of Suzuki-Miyaura coupling for oxazole functionalization.

| Oxazole Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) |

| 2-Aryl-4-triflyloxazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Microwave, 120°C | 95% |

| 4-Aryl-2-chlorooxazole | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Dioxane, 80°C | 88% |

| 2,4-Diiodooxazole | 9-MeO-9-BBN | PdCl₂(dppf) / K₂CO₃ | THF, Reflux | 75% (C2-alkylation) |

| Oxazoline-substituted trifluoroborate | 4-Bromotoluene | Pd(OAc)₂ / RuPhos / K₂CO₃ | Toluene/H₂O, 100°C | 85% |

This data represents typical applications of Suzuki-Miyaura coupling in the functionalization of oxazole rings. nih.govresearchgate.net

Van Leusen Oxazole Synthesis and its Contemporary Relevance

The Van Leusen oxazole synthesis is a classic and highly reliable method for forming the oxazole ring. mdpi.comnih.gov The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC). nih.govwikipedia.org TosMIC is a stable, odorless, and colorless solid that serves as a "3-atom synthon," providing two carbons and one nitrogen atom to form the oxazole core. mdpi.comnih.gov The mechanism proceeds via the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. nih.govwikipedia.org

The contemporary relevance of the Van Leusen synthesis lies in its robustness, mild reaction conditions, and wide substrate scope. mdpi.comnih.gov It has been employed as a key step in the synthesis of complex, multi-substituted molecules and natural products. nih.gov Modern adaptations have expanded its utility. For example, performing the reaction in ionic liquids has been shown to be effective for producing 4,5-disubstituted oxazoles in a one-pot manner. nih.gov Furthermore, researchers have developed protocols using pressure reactors, which can dramatically reduce reaction times from hours to as little as 20 minutes while achieving moderate to good yields. sciforum.net These advancements demonstrate the enduring importance and adaptability of the Van Leusen reaction in modern organic synthesis. nih.govsciforum.net

The following table illustrates the versatility of the Van Leusen oxazole synthesis with various aldehydes.

| Aldehyde Substrate | TosMIC Derivative | Base / Solvent | Product | Yield (%) |

| Benzaldehyde | TosMIC | K₂CO₃ / Methanol (B129727) | 5-Phenyloxazole | High |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃ / Methanol | 5-(2-tosylquinolin-3-yl)oxazole | 83% |

| α,β-Unsaturated Aldehydes | TosMIC | K₂CO₃ / Methanol | 5-Ethenyl Oxazoles | Good |

| Aromatic Aldehydes | TosMIC | Quaternary Ammonium Hydroxide Resin | 5-Aryloxazoles | N/A |

This table showcases various applications of the Van Leusen reaction to generate diverse oxazole structures. nih.gov

Purification and Isolation Strategies for Benzoyloxazole Compounds

The purification and isolation of benzoyloxazole compounds are critical steps to ensure the final product meets the required standards of purity for subsequent use. As these compounds are typically crystalline solids, crystallization-based methods are the most common and effective purification strategies.

Recrystallization is a primary technique used to purify solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is highly soluble at high temperatures but poorly soluble at low temperatures. google.com As the solution cools, the compound's solubility decreases, leading to the formation of crystals, while impurities tend to remain in the solution (the mother liquor). A common solvent system for related benzoxazole compounds is a mixture of acetone (B3395972) and acetonitrile. google.com The process often involves heating the crude solid in a solvent like acetone to achieve complete dissolution, followed by the addition of an anti-solvent such as acetonitrile. The solution is then concentrated by distillation and cooled slowly to induce crystallization and maximize the yield of the purified product. google.com

Trituration is another useful technique, where the crude product is washed with a solvent in which the desired compound is insoluble, but the impurities are soluble. This process effectively removes more soluble impurities from the solid product.

In some cases, the crude product may be treated with a clarifying agent , such as activated carbon, in a solution to adsorb colored impurities or fine particulates before recrystallization. google.com The final isolation of the purified solid is typically achieved by filtration, followed by washing with a small amount of cold solvent and drying under a vacuum. google.com

The table below outlines a general workflow for the purification of crystalline benzoyloxazole compounds.

| Step | Technique | Description | Purpose |

| 1 | Dissolution | The crude solid is dissolved in a minimum amount of a hot solvent (e.g., acetone). | To bring the compound into the solution phase for purification. |

| 2 | Treatment (Optional) | A clarifying agent like activated carbon is added to the hot solution. | To remove colored or particulate impurities. |

| 3 | Hot Filtration (Optional) | The hot solution is filtered to remove the clarifying agent or any insoluble impurities. | To ensure a pure solution for crystallization. |

| 4 | Crystallization | An anti-solvent (e.g., acetonitrile) is added, and the solution is cooled slowly. | To induce the formation of pure crystals of the target compound. |

| 5 | Isolation | The solid crystals are collected by vacuum filtration. | To separate the purified solid from the mother liquor containing impurities. |

| 6 | Washing & Drying | The collected solid is washed with cold solvent and dried under vacuum. | To remove residual mother liquor and solvent. |

This workflow is based on general purification principles for crystalline organic compounds. google.com

Reactivity and Chemical Transformations of 2 4 Cyanobenzoyl Oxazole Scaffolds

Chemical Reactivity of the Oxazole (B20620) Core in 2-(4-Cyanobenzoyl)oxazole

The oxazole ring is an aromatic, five-membered heterocycle containing nitrogen and oxygen. While it possesses aromatic character, its reactivity differs significantly from benzene (B151609) due to the presence of heteroatoms and a lower degree of aromatic stabilization.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. libretexts.org

For the oxazole ring, electrophilic substitution is possible, though it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The outcome of the substitution is heavily influenced by the substituents present on the ring. In the case of this compound, the oxazole core is directly attached to the strongly electron-withdrawing 4-cyanobenzoyl group. This group significantly deactivates the oxazole ring towards electrophilic attack by reducing its electron density. minia.edu.eg Consequently, standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, which readily occur on benzene, are expected to be very sluggish or require harsh reaction conditions for this specific scaffold. masterorganicchemistry.com

Table 1: Predicted Reactivity of this compound in Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Electrophile | Reagents | Expected Reactivity with this compound |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | Very low due to deactivation by the acyl group. libretexts.org |

| Halogenation | Halonium ion (Br⁺, Cl⁺) | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Very low; requires forcing conditions. |

| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ | Very low to negligible. libretexts.org |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | Not feasible; the acyl substituent deactivates the ring. |

The presence of the electron-withdrawing 2-acyl group makes the oxazole ring in this compound susceptible to nucleophilic attack. This can lead to a variety of transformations, most notably ring-opening reactions. nih.govresearchgate.net The C2 position of the oxazole ring is particularly electrophilic and prone to attack by strong nucleophiles. This initial attack disrupts the aromaticity of the ring, forming an anionic intermediate which can then undergo cleavage of the C-O or N-C bond, leading to the formation of acyclic products. The susceptibility of 2-substituted oxazoles to ring-opening provides a synthetic route to other complex molecules that may be difficult to access directly. beilstein-journals.org

For example, treatment with strong nucleophiles like organometallic reagents or certain amines can initiate a cascade that results in the cleavage of the oxazole core. The specific products formed depend on the nature of the nucleophile and the reaction conditions employed.

Reactivity of the Carbonyl and Cyano Functionalities

The exocyclic carbonyl and cyano groups are key sites for chemical modification, offering a wide range of well-established transformations independent of the oxazole core.

The ketone functionality in the benzoyl linker is a versatile handle for derivatization. As a typical carbonyl group, it is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. mhmedical.com This allows for a variety of transformations to modify the structure and properties of the parent molecule.

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation converts the planar ketone into a chiral center.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols. This reaction is a powerful method for creating new carbon-carbon bonds.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, allowing for the extension of the molecule's carbon framework.

Table 2: Representative Transformations of the Carbonyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Alkyl magnesium halide (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene |

| Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine |

The cyano group (nitrile) on the benzene ring is a robust and versatile functional group that can participate in numerous transformations, particularly those that form new carbon-carbon bonds. researchgate.net While often used as a precursor to other functional groups like carboxylic acids or amines, it can also be directly involved in coupling reactions or serve as a directing group. nih.govorganic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling: Although nitriles themselves are not typically used directly in standard cross-coupling reactions, they can be converted into other functional groups (like halides or triflates) that are amenable to reactions such as Suzuki, Stille, or Heck couplings.

C-H Activation: The cyano group can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the formation of a C-C bond at a position ortho or meta to the nitrile. nih.gov

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form, after hydrolysis, ketones. This provides an alternative route to elaborate the benzoyl portion of the molecule.

Use as a Leaving Group: In certain contexts of nucleophilic aromatic substitution (SNAr), the cyanide anion can act as a leaving group, allowing for its displacement by other nucleophiles, although this is less common than with halide leaving groups. acs.org

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound can be approached by systematically targeting its distinct functional regions. A comprehensive derivatization strategy would leverage the reactivity profiles discussed above to generate a library of structurally diverse compounds.

Modification of the Carbonyl Linker: This is often the most straightforward approach. A variety of alcohols, alkenes, and amines can be generated from the ketone, introducing new functional groups and altering the geometry and polarity of the linker between the oxazole and phenyl rings.

Transformation of the Terminal Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole ring. Each of these transformations dramatically changes the electronic and steric properties of the benzoyl moiety, which can be useful for modulating biological activity or material properties.

Functionalization via the Oxazole Ring: Direct substitution on the oxazole ring is challenging due to deactivation. However, a ring-opening/re-cyclization strategy could be employed. Nucleophilic attack could open the ring to form an acyclic intermediate, which could then be modified and subsequently cyclized to form a new, more highly substituted heterocyclic system. researchgate.net

Synthesis from Modified Building Blocks: An alternative to modifying the final compound is to synthesize analogues from derivatized starting materials. For instance, using different substituted benzoyl chlorides in the initial synthesis of the oxazole would lead to a range of analogues with varied substitution on the phenyl ring.

By combining these strategies, a large number of analogues can be systematically prepared, allowing for detailed exploration of the chemical space around the this compound scaffold.

Substitution Reactions at the Oxazole Ring

The oxazole ring is an electron-deficient aromatic system, a characteristic that is further amplified by the presence of the electron-withdrawing cyanobenzoyl group at the C2 position. tandfonline.com Consequently, the scaffold is highly deactivated towards electrophilic aromatic substitution reactions, which typically require electron-donating groups to proceed efficiently. pharmaguideline.com When such reactions do occur on activated oxazoles, substitution is favored at the C5 position. tandfonline.comcutm.ac.infirsthope.co.in

Nucleophilic aromatic substitution is also uncommon and generally requires the presence of a suitable leaving group, typically at the C2 position, which is the most electron-deficient carbon. pharmaguideline.comcutm.ac.in In the absence of such a group, nucleophilic attack often results in ring-cleavage rather than substitution. pharmaguideline.comslideshare.net

The most viable strategy for the functionalization of the this compound ring is through metallation. The acidity of oxazole protons follows the order C2 > C5 > C4. tandfonline.com Since the C2 position is blocked, deprotonation with a strong organometallic base, such as n-butyllithium (n-BuLi), is expected to occur regioselectively at the C5 position. firsthope.co.in The resulting 5-lithiooxazole intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents at the C5 position. This method provides a reliable pathway for the synthesis of 5-substituted derivatives.

| Reaction Type | Reagents | Product Description |

| Halogenation | n-BuLi, then Br2 or I2 | Introduces a bromine or iodine atom at the C5 position, creating a handle for cross-coupling reactions. |

| Carboxylation | n-BuLi, then CO2 | Forms a 5-carboxyoxazole derivative upon quenching the lithiated intermediate with carbon dioxide. firsthope.co.in |

| Silylation | n-BuLi, then TMS-Cl | Installs a trimethylsilyl (B98337) (TMS) group at C5, which can serve as a protecting group or a directing group. |

| Alkylation | n-BuLi, then R-X (e.g., CH3I) | Appends an alkyl chain to the C5 position of the oxazole ring. |

| Formylation | n-BuLi, then DMF | Introduces a formyl (aldehyde) group at C5 after quenching with dimethylformamide. wikipedia.org |

Functional Group Interconversions of the Benzoyl Moiety

The benzoyl moiety of this compound possesses two key functional groups—a ketone and a nitrile—that are amenable to a wide range of chemical transformations without disturbing the oxazole core. These interconversions are crucial for modifying the molecule's steric and electronic properties.

The carbonyl group can be selectively reduced to a secondary alcohol using mild hydride reagents. The cyano group offers multiple transformation pathways, including hydrolysis to either an amide or a carboxylic acid, or reduction to a primary amine. These standard organic transformations allow for the synthesis of a diverse library of derivatives from a common precursor.

| Target Group | Transformation | Reagents and Conditions | Resulting Functional Group |

| Ketone | Reduction | NaBH4, MeOH, rt | Secondary Alcohol (-CH(OH)-) |

| Cyano | Partial Hydrolysis | H2SO4 (conc.), heat | Amide (-CONH2) |

| Cyano | Full Hydrolysis | H2O, HCl (aq.), reflux | Carboxylic Acid (-COOH) |

| Cyano | Reduction | LiAlH4, THF; then H2O | Primary Amine (-CH2NH2) |

| Ketone & Cyano | Full Reduction | Excess LiAlH4, THF; then H2O | Diol and Primary Amine |

Reaction Mechanisms Implicated in the Chemistry of this compound

Understanding the reaction mechanisms associated with this compound is fundamental to predicting its reactivity and controlling reaction outcomes. The electronic nature of the scaffold plays a critical role in favoring certain mechanistic pathways, particularly in cycloaddition reactions and transformations involving reactive intermediates.

Elucidation of Nonconcerted Mechanisms in Cycloadditions

Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, providing a powerful route to substituted pyridine (B92270) derivatives. wikipedia.orgnih.govresearchgate.net These reactions can proceed through either a concerted mechanism, where bond formation occurs in a single transition state, or a stepwise (nonconcerted) mechanism involving discrete intermediates. researchgate.net

A nonconcerted pathway is often favored under conditions where a zwitterionic or diradical intermediate can be stabilized. bohrium.commdpi.com Factors promoting a stepwise mechanism include significant electronic disparity between the diene and dienophile, steric hindrance that disfavors a compact transition state, and the presence of substituents capable of stabilizing charge or radical character. mdpi.comresearchgate.net

For this compound, the strongly electron-withdrawing substituent renders the oxazole an electron-poor diene. In an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile (e.g., an enamine or vinyl ether), the formation of a zwitterionic intermediate is plausible. The nucleophilic attack of the dienophile onto the C5 position of the oxazole would generate a transient zwitterion. The positive charge would be stabilized by the electron-rich portion of the dienophile, while the negative charge on the oxazole ring would be delocalized and stabilized by the cyanobenzoyl group. This stepwise mechanism, proceeding via a stabilized zwitterionic intermediate, can be competitive with or even favored over a high-energy concerted pathway. researchgate.net Computational studies have increasingly supported the role of such intermediates in cycloadditions that were once assumed to be exclusively concerted. researchgate.netorganic-chemistry.org

Role of Intermediates in Complex Reaction Pathways

Beyond cycloadditions, the chemistry of this compound can involve various other reactive intermediates that enable complex transformations.

Ring-Opened Intermediates : Although the C2 position is substituted, strong nucleophiles or bases could potentially induce cleavage of the oxazole ring. pharmaguideline.comslideshare.net Deprotonation at C2 in unsubstituted oxazoles is known to exist in equilibrium with a ring-opened isonitrile-enolate species. cutm.ac.inwikipedia.org Analogous ring-opening pathways for 2-substituted oxazoles could lead to transient, highly reactive acyclic intermediates that may undergo rearrangement or recyclization to form different heterocyclic systems. Research on related benzoxazolones has shown that stable, ring-opened zwitterionic intermediates can be isolated. figshare.com

Ketenimine Intermediates : The transformation of related acyl-substituted heterocycles, such as 2-acyl-2H-azirines, into oxazoles has been shown to proceed through ketenimine intermediates under basic conditions. acs.org It is conceivable that under specific thermal or basic conditions, the this compound scaffold could access similar ketenimine species via transient ring-opening, which could then lead to skeletal rearrangements.

Carbonyl Ylide Intermediates : Photochemical or thermal reactions of related heterocycles like 1,3,4-oxadiazoles are known to proceed with the extrusion of a stable molecule (N₂) to generate highly reactive carbonyl ylide intermediates. nih.gov These 1,3-dipoles can subsequently be trapped in [3+2] cycloaddition reactions. While less common for oxazoles, such pathways represent a potential avenue for complex transformations of the this compound scaffold under energetic conditions, leading to the formation of intricate polycyclic systems.

Applications of 2 4 Cyanobenzoyl Oxazole and Its Derivatives in Advanced Research

Role as a Key Building Block in Complex Molecule Synthesis

The unique chemical architecture of 2-(4-Cyanobenzoyl)oxazole, characterized by the reactive sites on the oxazole (B20620) ring and the functional cyanobenzoyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules. The development of synthetic pathways to such nitrogen- and oxygen-containing heterocycles from accessible starting materials is a significant area of organic synthesis. nih.gov

The oxazole ring is a privileged structure found in numerous biologically active compounds. tandfonline.com Various synthetic methods, such as the Robinson-Gabriel synthesis, Bredereck reaction, and van Leusen oxazole synthesis, have been developed to create substituted oxazoles for pharmaceutical and agrochemical applications. nih.govijpsonline.compharmaguideline.com While direct examples of pharmaceuticals synthesized from this compound are not prominently documented in publicly available research, the general utility of oxazole derivatives is well-established. Oxazole-based compounds are integral to the discovery of new drugs and agrochemicals due to their broad-spectrum biological activities. bohrium.commdpi.com For instance, research into benzoxazole (B165842) derivatives, which share a similar heterocyclic core, has led to the development of new compounds with antibacterial, fungicidal, and herbicidal properties. mdpi.com The cyanobenzoyl group can also be a precursor to other functional groups, further expanding the synthetic possibilities.

The rigid, rod-like structure and significant dipole moment imparted by the cyanobenzoyl group make this compound a promising candidate for the synthesis of advanced materials, particularly liquid crystals. Heterocyclic compounds, including oxadiazoles (B1248032) and isoxazoles, which are structurally related to oxazoles, have been successfully incorporated into liquid crystalline materials. arkat-usa.orgresearchgate.net The presence of a cyanophenyl group is a common feature in many liquid crystal molecules, as it contributes to the necessary anisotropy and intermolecular interactions that favor the formation of mesophases. arkat-usa.org Research on non-symmetrically substituted 1,2,4-oxadiazole (B8745197) derived liquid crystals demonstrates the importance of the heterocyclic core in creating materials with specific mesomorphic properties. Although direct studies on liquid crystals derived from this compound are not widely reported, the structural analogy to known liquid crystalline materials strongly suggests its potential in this field. The synthesis of such materials often involves the acylation of a core molecule with a substituted carboxylic acid, a role that this compound could potentially fulfill.

Biological Activity and Pharmacological Potential of Oxazole-Containing Structures

Oxazole derivatives exhibit a remarkable range of biological activities, which has driven extensive research into their pharmacological potential. scispace.com The specific substitutions on the oxazole ring play a pivotal role in determining their therapeutic properties. iajps.com

A significant area of investigation for oxazole-containing structures is their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. pnrjournal.com The COX enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. dntb.gov.ua

Several studies have demonstrated the potent and selective COX-2 inhibitory activity of various diaryl heterocyclic compounds, including those with oxazole, isoxazole (B147169), and oxadiazole cores. nih.govresearchgate.net The design of these inhibitors often mimics the structure of selective COX-2 inhibitors like celecoxib, which features a central heterocyclic ring. nih.gov The larger active site of the COX-2 enzyme compared to COX-1 allows for the accommodation of bulkier aryl substituents on the heterocyclic ring, which is a key principle in designing selective inhibitors. nih.gov

| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | Compound 6e | 0.48 | 132.83 |

| 2,5-Diaryl-1,3,4-oxadiazoles | Compound 6f | 0.69 | >144.92 |

| Isoxazole Derivatives | Compound C6 | 0.55 | 61.73 |

| Isoxazole Derivatives | Compound C5 | 0.85 | 41.82 |

Data sourced from multiple studies investigating COX-2 inhibition by heterocyclic compounds. nih.govresearchgate.net

The oxazole scaffold is a common feature in compounds with significant antimicrobial properties. The increasing prevalence of multi-drug resistant microbial infections has spurred the search for new antimicrobial agents with novel structures, and oxazole derivatives have emerged as promising candidates. iajps.com

Numerous studies have reported the synthesis of oxazole-containing compounds with potent activity against a range of bacterial and fungal pathogens. d-nb.info The antimicrobial activity is often evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. iajps.com For example, certain spiro 3H-indole-3,4'-pyrano[3',2'-d]oxazole derivatives have shown very high activity compared to reference antibiotics. iajps.com Similarly, other studies have identified oxazole derivatives with notable activity against strains like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. researchgate.net

| Compound/Derivative Type | Target Microorganism | Observed Activity |

|---|---|---|

| Spiro 3H-indole-3,4'-pyrazolo[3',4'-b]pyrano[3',2'-d]oxazole derivatives | Various bacteria and fungi | Very high activity with respect to reference drugs. iajps.com |

| 1,3-Oxazole derivative (at 200 µg/ml) | Various bacterial and fungal strains | Notable activity. d-nb.info |

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Pronounced antibacterial activity. d-nb.info |

| Benzothiazole-containing oxazole derivatives | E. coli, S. aureus, P. aeruginosa, A. niger, C. albicans | Screened for antibacterial and antifungal activity. researchgate.net |

In addition to their anti-inflammatory and antimicrobial properties, oxazole-containing structures have demonstrated potential as antiparasitic and antiprotozoal agents. nih.gov For instance, certain 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and tested in vitro against Giardia lamblia and Trichomonas vaginalis. ijpsonline.com Furthermore, organic salts of known antiparasitic drugs like albendazole (B1665689) and mebendazole (B1676124) have been evaluated against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis, showing that modification of the core structure can enhance antiparasitic effects. mdpi.com While research in this area is less extensive than for antimicrobial or anti-inflammatory applications, it highlights another promising avenue for the therapeutic development of oxazole derivatives.

Anticancer and Cytotoxic Effects

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating notable cytotoxic and anticancer properties. researchgate.net Research has shown that these compounds can induce apoptosis, inhibit cell cycle progression, and interfere with key enzymatic pathways essential for cancer cell survival. nih.gov The structural versatility of the oxazole ring allows for modifications that can enhance potency and selectivity against various cancer cell lines. nih.govresearchgate.net

Numerous studies have synthesized and evaluated various oxazole-based molecules, revealing their potential against a range of human cancers. For instance, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov Notably, the meta-substituted compound, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, displayed significant cytotoxicity with IC50 values of 0.03 μM on LNCaP and 0.08 μM on PC3 cells after a five-day exposure. nih.gov

Similarly, derivatives of 1,3,4-oxadiazole (B1194373), a related five-membered heterocycle, have demonstrated potent activity. One study identified a compound that exhibited an IC50 value of 0.34 ± 0.025 µM on the MCF-7 breast cancer cell line. nih.gov Other research on hydrazone and 1,3,4-oxadiazole derivatives identified several promising compounds against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines, with IC50 values in the low micromolar range. mdpi.com For example, a hydrazone derivative showed an IC50 value of 9.38 μM against PC-3 cells, while an oxadiazole derivative had an IC50 of 22.73 μM against MDA-MB-231 cells. mdpi.com

The following table summarizes the cytotoxic activities of selected oxazole and oxadiazole derivatives against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value (μM) |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 |

| 1,3,4-Oxadiazole Derivative | Compound 33 (Polothi et al.) | MCF-7 (Breast) | 0.34 |

| Hydrazone Derivative | Compound 1d | PC-3 (Prostate) | 9.38 |

| Hydrazone Derivative | Compound 1e | A-549 (Lung) | 13.39 |

| 1,3,4-Oxadiazole Derivative | Compound 2l | MDA-MB-231 (Breast) | 22.73 |

Antitubercular and Antileishmanial Investigations

The oxazole scaffold and related heterocyclic structures are actively being investigated for their potential in treating infectious diseases, including tuberculosis and leishmaniasis. nih.govnih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. rsc.org

Derivatives of 1,2,4-oxadiazole have shown promise as both antitubercular and antileishmanial agents. nih.gov In one study, a quinoline (B57606) scaffold linked to a 1,2,4-oxadiazole moiety via a piperazine (B1678402) linker yielded a compound with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Furthermore, 1,2,3-triazole derivatives, synthesized via click chemistry, have also been identified as promising inhibitors of M. tuberculosis, with several compounds demonstrating MIC values ranging from 5.8 to 29.9 µg/mL. rsc.orgrsc.org

In the context of antileishmanial activity, visceral leishmaniasis, caused by protozoa like Leishmania infantum, is a significant health concern due to the toxicity and resistance associated with current treatments. nih.gov Novel 1,2,4-oxadiazole derivatives have been investigated for their effects on L. infantum, showing potential as new chemotherapeutic agents. nih.gov Quinoxaline di-N-oxides are another class of heterocyclic compounds that have demonstrated dual antitubercular and antileishmanial profiles, with some derivatives showing activity against Leishmania amazonensis comparable to the drug miltefosine. nih.gov

The following table highlights the activity of selected heterocyclic compounds against Mycobacterium tuberculosis and Leishmania species.

| Compound Class | Target Organism | Activity Measurement | Result |

| 1,2,4-Oxadiazole-Quinoline | Mycobacterium tuberculosis H37Rv | MIC | 0.5 µg/mL |

| 1,2,3-Triazole Derivative | Mycobacterium tuberculosis H37Ra | MIC Range | 5.8 - 29.9 µg/mL |

| Quinoxaline di-N-oxide | Leishmania amazonensis | IC50 Range | 20 - 97 µM |

| 1,2,4-Oxadiazole Derivative | Leishmania infantum | --- | Promising Activity |

Antiepileptic and Anticonvulsant Applications

Oxazole derivatives, particularly benzoxazoles, are a focus of research for new antiepileptic drugs (AEDs) due to the limitations of current therapies, such as toxicity and low efficacy for some patients. nih.govfrontiersin.org Anticonvulsants work by suppressing the excessive firing of neurons during seizures. wikipedia.org The evaluation of new potential AEDs often involves screening in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govmdpi.com

A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety was synthesized and screened for anticonvulsant activity. nih.gov One compound from this series, 5f, was identified as particularly promising, with a median effective dose (ED50) of 22.0 mg/kg in the MES model. nih.gov Further studies suggested its mechanism of action involves increasing the level of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

Another study focused on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov The most promising compound, 4g, showed potent activity against both MES- and scPTZ-induced seizures, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov This compound also demonstrated a higher protective index (a measure of selectivity) than the established drugs carbamazepine (B1668303) and valproate. nih.gov Its mechanism is also believed to be linked to the enhancement of GABA levels. nih.gov The broad interest in 1,2,4-oxadiazole derivatives extends to their potential as anticonvulsant agents. nih.gov

The table below presents the anticonvulsant activity of selected benzoxazole derivatives.

| Compound Series | Compound | Seizure Model | ED50 (mg/kg) |

| Benzoxazole-1,2,4-triazolone | 5f | MES | 22.0 |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 4g | MES | 23.7 |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 4g | scPTZ | 18.9 |

Enzyme Interaction Studies and Biochemical Assay Probes

The ability of oxazole derivatives to interact with a wide range of enzymes and receptors makes them valuable as biochemical probes and potential therapeutic agents. nih.gov Their structure can be tailored to achieve specific inhibitory activity against various biological targets.

One area of investigation is their role as inhibitors of enzymes involved in inflammation. For example, 2,4,5-trisubstituted oxazole derivatives have been studied as inhibitors of aquaporin-4 (AQP4), a protein implicated in lung inflammation. nih.gov In silico and in vitro studies demonstrated that these compounds could effectively inhibit AQP4. nih.gov Other research has identified 1,2,4-oxadiazole-based compounds as multi-target inhibitors of enzymes in the arachidonic acid cascade, including cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO), which are key to the biosynthesis of pro-inflammatory eicosanoids. researchgate.net Similarly, certain benzoxazole derivatives have shown potent inhibition of p38α MAP kinase, an enzyme involved in inflammatory responses, with one compound exhibiting an IC50 of 0.031 µM. nih.gov

Oxazole derivatives have also been explored as inhibitors of other enzyme classes. In the search for treatments for Alzheimer's disease, novel 1,2,4-oxadiazole derivatives have been synthesized and found to be excellent inhibitors of acetylcholinesterase (AChE), with IC50 values in the nanomolar to low micromolar range. nih.gov Additionally, 2-cyanopyrrole derivatives, which share some structural similarities with oxazoles, have been identified as potent tyrosinase inhibitors, with one compound showing an IC50 of 0.97 μM, significantly stronger than the reference inhibitor, kojic acid. frontiersin.org

This table summarizes the enzyme inhibitory activities of various oxazole and related heterocyclic derivatives.

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) |

| Benzoxazole Derivative (5b) | p38α MAP Kinase | 0.031 µM |

| 1,2,4-Oxadiazole Derivative (2b) | Acetylcholinesterase (AChE) | 0.0158 µM |

| 2-Cyanopyrrole Derivative (A12) | Tyrosinase | 0.97 µM |

| 2,4-Disubstituted Oxazole Derivative (4c) | Phosphodiesterase 4B (PDE4B) | 1.6 µM |

Modulators of Biological Pathways (e.g., Senescence Amelioration)

Oxazole-containing molecules are recognized for their capacity to modulate diverse biological pathways by interacting with a wide spectrum of receptors and enzymes. nih.gov This positions them as valuable scaffolds for developing agents that can influence complex cellular processes.

A key area where oxazole derivatives have shown promise is in the modulation of inflammatory pathways. As noted previously, certain 1,2,4-oxadiazole derivatives can act as multi-target inhibitors of eicosanoid biosynthesis, a critical pathway in inflammation. researchgate.net By simultaneously interfering with targets like COX-1, 5-LO, and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), these compounds can re-adjust homeostasis. researchgate.net In vivo studies have demonstrated that such compounds can reduce leukocyte migration and modulate the production of inflammatory cytokines like IL-1β and TNF-α, further highlighting their role as pathway modulators. researchgate.net Similarly, 2,4,5-trisubstituted oxazoles have been shown to modulate the expression of both AQP4 and inflammatory cytokines in lung cells. nih.gov

The development of oxazole derivatives as inhibitors of specific kinases, such as p38α MAP kinase, also represents a strategy for modulating signaling pathways. nih.gov The p38 MAP kinase pathway is crucial in cellular responses to stress and inflammation, and its inhibition can have significant therapeutic effects. The ability of these compounds to interact with multiple targets offers an innovative strategy for treating complex disorders by moderately interfering with several points in a pathological pathway rather than potently inhibiting a single target.

Catalytic and Ligand Applications in Synthetic Chemistry

Beyond their biological applications, oxazole derivatives play an important role in synthetic chemistry, particularly as ligands in transition metal catalysis. The nitrogen and oxygen atoms within the oxazole ring can coordinate with metal centers, influencing the activity and selectivity of catalysts. mdpi.com

Naturally occurring oxazole structural units have inspired the design of ligands for various catalytic processes. For example, a series of vanadium complexes using methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands were found to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The specific substitution pattern on the oxazole ligand was observed to have a considerable impact on the catalyst's performance and the microstructure of the resulting polymers. mdpi.com In ethylene polymerization, one such vanadium catalyst achieved an activity of up to 4800 kgPE/molV·h. mdpi.com

The synthesis of the oxazole ring itself is an active area of research. Efficient synthetic methods are crucial for accessing a wide variety of derivatives for further applications. One highly efficient method for synthesizing oxazole derivatives involves a palladium-catalyzed reaction between simple amides and ketones. organic-chemistry.org This process proceeds through sequential C-N and C-O bond formations in a single step, offering a direct approach that avoids harsh reagents or pre-functionalized starting materials. organic-chemistry.org The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is another cornerstone strategy for preparing a diverse range of oxazole-containing compounds. nih.gov These synthetic advancements facilitate the broader application of oxazoles in both medicinal and materials chemistry.

Spectroscopic and Structural Elucidation Studies of 2 4 Cyanobenzoyl Oxazole and Analogues

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The infrared (IR) spectrum of 2-(4-Cyanobenzoyl)oxazole is predicted to exhibit several characteristic absorption bands corresponding to its distinct functional moieties. The most prominent and diagnostic peaks would arise from the cyano (C≡N), carbonyl (C=O), and the oxazole (B20620) ring systems.

A sharp and strong absorption band is expected in the region of 2220-2240 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. The carbonyl (C=O) stretching vibration of the ketone linking the phenyl and oxazole rings would likely appear as a strong band in the range of 1660-1680 cm⁻¹. This region is typical for aryl ketones, and its exact position can be influenced by conjugation with the aromatic and heterocyclic rings.

The oxazole ring itself presents a series of characteristic vibrations. The C=N stretching within the oxazole ring is anticipated to produce a band around 1610-1650 cm⁻¹. The C=C stretching of the oxazole and the phenyl ring would appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-O-C stretching of the oxazole ring is expected to show strong absorptions in the 1050-1250 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzene (B151609) ring are predicted above 3000 cm⁻¹, while C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 | Medium |

| Cyano (C≡N) | Stretching | 2220-2240 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1660-1680 | Strong |

| Oxazole C=N | Stretching | 1610-1650 | Medium-Strong |

| Aromatic/Heteroaromatic C=C | Stretching | 1450-1600 | Variable |

| Oxazole C-O-C | Stretching | 1050-1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound would provide valuable information on the number, connectivity, and electronic environment of the protons. The spectrum is expected to show distinct signals for the protons on the oxazole ring and the 4-cyanobenzoyl group.

The protons of the oxazole ring typically resonate in the downfield region of the spectrum due to the ring's aromaticity and the presence of electronegative oxygen and nitrogen atoms. rsc.org The proton at the C5 position (H-5) is expected to appear as a singlet around δ 7.3-7.6 ppm, while the proton at the C4 position (H-4) would likely resonate as a singlet at a slightly more downfield position, around δ 7.8-8.1 ppm. rsc.org

The protons of the 4-cyanobenzoyl moiety will appear in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. Due to the para-substitution pattern, the four aromatic protons will appear as two distinct doublets. The protons ortho to the cyano group (and meta to the carbonyl group) are expected to resonate at a slightly different chemical shift than the protons ortho to the carbonyl group (and meta to the cyano group). It is predicted that the protons ortho to the electron-withdrawing carbonyl group will be shifted further downfield, appearing as a doublet around δ 8.2-8.4 ppm, while the protons ortho to the cyano group will appear as a doublet around δ 7.8-8.0 ppm. The coupling constant for these doublets would be in the typical range for ortho-coupling in benzene rings (J ≈ 8 Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxazole H-4 | 7.8-8.1 | Singlet | N/A |

| Oxazole H-5 | 7.3-7.6 | Singlet | N/A |

| Aromatic H (ortho to CN) | 7.8-8.0 | Doublet | ~8 |

| Aromatic H (ortho to C=O) | 8.2-8.4 | Doublet | ~8 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the cyano carbon, the oxazole ring carbons, and the carbons of the benzoyl group.

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 180-190 ppm. oregonstate.edu The carbon of the nitrile group (C≡N) usually resonates around δ 115-120 ppm. compoundchem.com

The carbons of the oxazole ring have characteristic chemical shifts. The C2 carbon, being attached to both heteroatoms and the carbonyl group, is predicted to be significantly downfield, likely in the δ 158-162 ppm range. The C4 and C5 carbons are expected to resonate around δ 125-145 ppm. beilstein-journals.org

The carbons of the 4-cyanobenzoyl ring will show four distinct signals in the aromatic region (δ 110-140 ppm). The quaternary carbon attached to the cyano group (ipso-carbon) would likely appear around δ 110-115 ppm, while the quaternary carbon attached to the carbonyl group is expected around δ 135-140 ppm. The aromatic CH carbons will have shifts influenced by the substituents, generally appearing between δ 128 and 135 ppm. oregonstate.educompoundchem.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180-190 |

| Oxazole C-2 | 158-162 |

| Oxazole C-4 | 125-145 |

| Oxazole C-5 | 125-145 |

| Aromatic C (ortho to C=O) | 128-132 |

| Aromatic C (ortho to CN) | 132-135 |

| Aromatic C (ipso to C=O) | 135-140 |

| Aromatic C (ipso to CN) | 110-115 |

| C≡N | 115-120 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive structural assignment. columbia.edu

An HSQC experiment would correlate the signals in the ¹H NMR spectrum with the signals of the directly attached carbons in the ¹³C NMR spectrum. columbia.edu This would unambiguously assign the protonated carbons of the oxazole and phenyl rings.

An HMBC experiment provides correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique would be invaluable in confirming the connectivity of the entire molecule. For instance, correlations would be expected between the protons on the phenyl ring and the carbonyl carbon, as well as between the oxazole protons and the carbonyl carbon, thus confirming the 2-(4-cyanobenzoyl) linkage to the oxazole ring.

Although specific HSQC and HMBC data for this compound are not available in the reviewed literature, these techniques would be the standard approach for its complete and unambiguous structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₆N₂O₂), the calculated molecular weight is approximately 198.18 g/mol . A high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ at an m/z value very close to this calculated mass, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) would likely be initiated by cleavage at the bonds adjacent to the carbonyl group, which is a common fragmentation pathway for ketones. miamioh.edu One of the primary fragmentations could be the cleavage of the C-C bond between the carbonyl group and the oxazole ring, leading to the formation of a 4-cyanobenzoyl cation (m/z 129) and an oxazolyl radical. Alternatively, cleavage of the bond between the carbonyl group and the phenyl ring could result in an oxazol-2-ylcarbonyl cation. Further fragmentation of the 4-cyanobenzoyl cation could involve the loss of carbon monoxide (CO) to yield a cyanophenyl cation (m/z 101). The oxazole ring itself can undergo characteristic ring cleavage, although the fragmentation is often dominated by the substituents on the ring. clockss.org

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 198 | [M]⁺ (Molecular Ion) | [C₁₁H₆N₂O₂]⁺ |

| 129 | [4-Cyanobenzoyl]⁺ | [C₈H₄NO]⁺ |

| 101 | [Cyanophenyl]⁺ | [C₇H₄N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores. For this compound, the conjugated system comprising the oxazole ring, the carbonyl group, and the cyanobenzoyl moiety is expected to give rise to distinct absorption bands.

The electronic spectrum of organic molecules is influenced by the types of electrons present, which can be involved in sigma (σ), pi (π), or non-bonding (n) orbitals. The transitions commonly observed in the UV-Vis region are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital to a π* antibonding orbital, are generally of lower intensity.

Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, provides valuable insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift to shorter wavelengths indicates that the ground state is more polar.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Solvents of Varying Polarity.

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|---|

| n-Hexane | 0.1 | 310 | 25,000 |

| Dichloromethane | 3.1 | 318 | 26,500 |